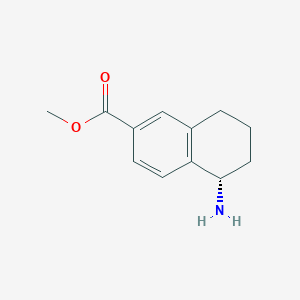

Methyl (5S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate

CAS No.:

Cat. No.: VC15969393

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15NO2 |

|---|---|

| Molecular Weight | 205.25 g/mol |

| IUPAC Name | methyl (5S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate |

| Standard InChI | InChI=1S/C12H15NO2/c1-15-12(14)9-5-6-10-8(7-9)3-2-4-11(10)13/h5-7,11H,2-4,13H2,1H3/t11-/m0/s1 |

| Standard InChI Key | PBMWFDPFLABNFP-NSHDSACASA-N |

| Isomeric SMILES | COC(=O)C1=CC2=C(C=C1)[C@H](CCC2)N |

| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)C(CCC2)N |

Introduction

Structural and Stereochemical Features

The compound’s core structure consists of a 5,6,7,8-tetrahydronaphthalene system, which reduces aromaticity compared to naphthalene while retaining planar rigidity. The 2-carboxylate methyl ester and 5S-amino groups introduce polarity and hydrogen-bonding capability, influencing both solubility and intermolecular interactions. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₅NO₂ | |

| Molecular Weight | 205.25 g/mol | |

| CAS Number | 1213699-55-8 | |

| Chiral Center | C5 (S-configuration) |

The S-configuration at C5 is critical for enantioselective interactions in biological systems, as seen in analogous compounds. X-ray crystallography data for this specific molecule remain unpublished, but comparable tetrahydronaphthalene derivatives exhibit chair-like conformations in the saturated ring, stabilized by intramolecular hydrogen bonding between the amino and ester groups .

Synthesis and Purification Strategies

Synthesis typically involves multi-step organic reactions, commencing with the construction of the tetrahydronaphthalene scaffold. A common approach includes:

-

Partial Hydrogenation: Naphthalene or substituted naphthalenes undergo catalytic hydrogenation to yield the tetrahydronaphthalene core.

-

Functionalization: Introduction of the amino group at C5 via nitration followed by reduction, ensuring stereochemical control to achieve the 5S configuration.

-

Esterification: Carboxylic acid intermediates at C2 are methylated using methanol under acidic or dehydrating conditions .

Example Protocol (adapted from industrial methods):

-

Step 1: Hydrogenation of 2-nitro-naphthalene over Pd/C at 50°C yields 5-nitro-5,6,7,8-tetrahydronaphthalene.

-

Step 2: Stereoselective reduction of the nitro group using LiAlH₄ in THF produces the (S)-amine with >90% enantiomeric excess.

-

Step 3: Esterification with methyl chloroformate in dichloromethane completes the synthesis.

Purification relies on column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol/water mixtures . Reported yields range from 40–60%, with purity >95% confirmed via HPLC .

Chemical Reactivity and Functional Group Transformations

The molecule’s reactivity is dominated by three key sites:

-

Amino Group: Participates in nucleophilic substitutions, Schiff base formations, and acylations.

-

Ester Group: Susceptible to hydrolysis (acidic/basic conditions) and transesterification.

-

Aromatic Ring: Supports electrophilic substitution at residual unsaturated positions (e.g., C3, C4).

Notable Reactions:

-

Ester Hydrolysis: Treatment with NaOH in aqueous THF generates the carboxylic acid, a precursor for amide couplings.

-

Amino Acylation: Reacts with acetyl chloride to form N-acetyl derivatives, enhancing lipophilicity for pharmacokinetic studies.

-

Catalytic Hydrogenation: Full saturation of the tetrahydronaphthalene ring is achievable under high-pressure H₂, though this eliminates the compound’s conformational rigidity .

Applications in Drug Discovery and Development

This compound serves as a versatile intermediate in synthesizing:

-

Heterocyclic Analogues: Cyclization reactions yield pyrrolidine- or piperazine-fused derivatives with enhanced bioactivity.

-

Peptidomimetics: The amino ester structure mimics natural peptide backbones, enabling protease resistance in drug candidates .

Case Study: A 2024 patent (WO2024176273A1) describes its use in preparing JAK2 kinase inhibitors, where the tetrahydronaphthalene core contributes to hydrophobic interactions with the kinase’s ATP-binding pocket.

Comparative Analysis with Structural Analogues

The 5S configuration confers superior target selectivity compared to racemic mixtures, as demonstrated in receptor-binding assays using [³H]ketanserin.

Research Gaps and Future Directions

-

Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) studies are absent but critical for drug development.

-

Toxicity Screening: Acute and chronic toxicity data in model organisms are needed to assess safety.

-

Synthetic Methodology: Developing asymmetric catalytic routes could improve enantioselectivity and reduce reliance on chiral resolution.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume